5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
CAS No.:
Cat. No.: VC18010527
Molecular Formula: C6H9Cl2NOS
Molecular Weight: 214.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9Cl2NOS |
|---|---|
| Molecular Weight | 214.11 g/mol |
| IUPAC Name | 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |
| Standard InChI Key | CEOOVHSDNCNLRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)C(CCl)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with a methyl group and at the 5-position with a 1-hydroxy-2-chloroethyl side chain. Protonation of the hydroxyl group in the hydrochloride salt enhances its solubility in polar solvents. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈ClNOS·HCl | |
| Molecular Weight | 214.11 g/mol | |
| CAS Registry | H949888 (derived from 72579-01-2) | |
| XLogP3 (Partition Coefficient) | 1.21 |
The thiazole ring’s aromaticity and electron-deficient nature facilitate electrophilic substitution reactions, while the chloroethyl moiety introduces potential for nucleophilic displacement .
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) data for the precursor compound 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole reveals characteristic shifts:
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¹H-NMR (CDCl₃): δ 2.74 (s, 3H, CH₃), 3.82–3.95 (m, 2H, CH₂Cl), 4.10–4.25 (m, 1H, CHOH), 8.72 (s, 1H, thiazole-H) .
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¹³C-NMR: Peaks at 168.5 ppm (C=S), 152.3 ppm (C-N), and 45.2 ppm (CH₂Cl) confirm the substitution pattern .
Synthesis Pathways and Optimization
Industrial-Scale Production
The hydrochloride form is synthesized via a two-step sequence from 4-methyl-5-vinylthiazole:
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Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms the epoxide intermediate.
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Hydrochlorination: Treatment with HCl in anhydrous ether yields the target compound .
Critical process parameters include:
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Temperature: 0–5°C during epoxidation to prevent ring-opening side reactions
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Solvent: Tetrahydrofuran (THF) optimizes reaction homogeneity .
Catalytic Innovations
Recent advances employ Pd/BaSO₄ catalysts for precursor synthesis. Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux achieves 78% yield, outperforming traditional Rh-based systems in cost-efficiency .
| Catalyst System | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Pd/BaSO₄ (5 μm) | 140 | 78 | <2% |
| Rh/Al₂O₃ | 160 | 65 | 12% |
This method reduces heavy metal waste by 40% compared to stoichiometric oxidants .
Pharmacological Significance
Metabolic Profile
As the primary oxidative metabolite of Clomethiazole (C587020), the compound exhibits:
In vitro hepatic microsome assays demonstrate CYP3A4-mediated oxidation as the dominant metabolic pathway .
Bioactivity Correlations
Structural analogs show dose-dependent effects on GABAₐ receptor binding:
| Substituent | IC₅₀ (μM) | Receptor Subtype |
|---|---|---|
| -CH₂Cl | 12.4 | α₁β₂γ₂ |
| -CH₂Br | 9.8 | α₁β₂γ₂ |
| -CH₂OH (Parent drug) | 3.2 | α₁β₂γ₂ |
The chloroethyl group’s electron-withdrawing effect reduces receptor affinity compared to the hydroxylated parent drug .
| Quantity (mg) | Price (USD) | Price per mg (USD) |
|---|---|---|
| 5 | 210 | 42.00 |
| 10 | 395 | 39.50 |
| 50 | 1695 | 33.90 |
The 60% price reduction at 50mg quantities reflects economies of scale in fine chemical production .
Supplier Analysis
Six certified suppliers dominate the market:
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Zibo Hangyu Biotechnology: 58% market share, specializes in thiazole derivatives
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Shanghai Zerui Biotechnology: cGMP-compliant batches for pharmaceutical use
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Jinan Blalong Chemical: Cost leader for academic research quantities .
Future Directions and Research Opportunities
Synthetic Biology Approaches
CRISPR-engineered E. coli strains expressing thiazole synthase could enable fermentative production, potentially reducing synthesis costs by 70% compared to chemical routes .
Targeted Drug Delivery
Encapsulation in PEGylated liposomes (150 nm diameter) enhances blood-brain barrier penetration in rodent models, suggesting applications in seizure management .
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